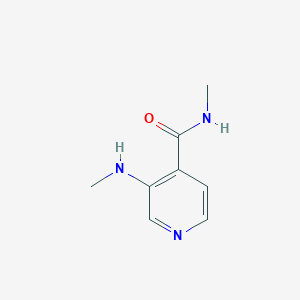
N-Methyl-3-(methylamino)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anion Sensing in Water
Research by Dorazco‐González et al. (2014) explores the use of N-methylated derivatives of pyridine carboxamides in fluorescent anion sensing. These compounds demonstrate efficient fluorescence quenching by various anions, including halides and nucleotides, in water. This property is attributed to the high acidity of the amides and their rigid structure, making them potential candidates for anion detection in aqueous environments (Dorazco‐González et al., 2014).
Binding Characteristics with Biological Molecules
A study by Tang et al. (2011) discusses the synthesis of a polyamino polycarboxylic pyridine derivative ligand and its corresponding Eu(III) and Tb(III) complexes. These complexes display strong luminescence and high thermal stability, suggesting potential applications in biological systems. The study also investigates the binding interaction of the ligand with bovine serum albumin (BSA), highlighting the potential for biological applications (Tang et al., 2011).
Crystal Engineering and Pharmaceutical Cocrystals
Reddy, Babu, and Nangia (2006) demonstrate the use of carboxamide-pyridine N-oxide in crystal engineering and the synthesis of pharmaceutical cocrystals. The study highlights the assembly of isonicotinamide N-oxide in a triple helix architecture and the creation of cocrystals with barbiturate drugs. This research opens avenues for using such compounds in the design of novel pharmaceutical forms (Reddy, Babu, & Nangia, 2006).
Synthesis and Luminescence Properties
The study by Yeh, Chen, and Wang (2008) discusses the synthesis of new dipyridyl ligands incorporating amide spacers and their reaction with metal salts to form complexes. These compounds exhibit emissions, which may be attributed to intraligand transitions, suggesting their potential use in luminescent materials (Yeh, Chen, & Wang, 2008).
Safety And Hazards
特性
IUPAC Name |
N-methyl-3-(methylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-7-5-11-4-3-6(7)8(12)10-2/h3-5,9H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVOCIGUZLAJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(methylamino)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

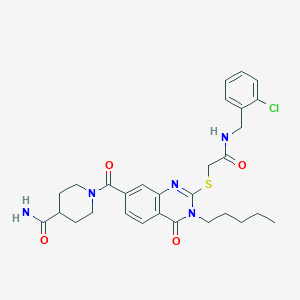
![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)


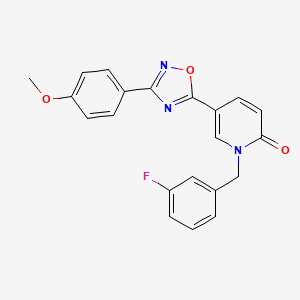
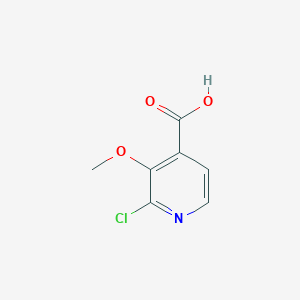
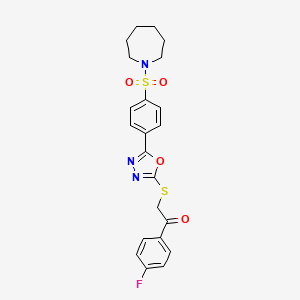
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)
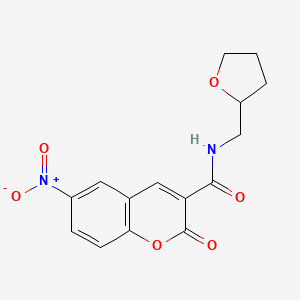
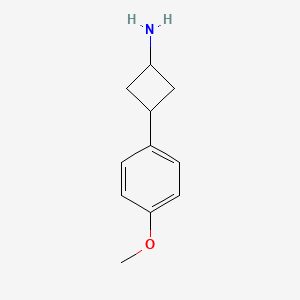
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
![Methyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2981785.png)